3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Medicinal chemistry Building block procurement Synthetic methodology

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride (CAS 2098115-30-9, molecular formula C₇H₁₃ClFN, molecular weight 165.63 g/mol) is a 3,3-disubstituted azetidine derivative featuring both a fluorine atom and a but-3-en-1-yl (homoallyl) substituent at the C3 position of the strained four-membered ring. The compound belongs to the class of fluorinated saturated heterocyclic amines, which have been systematically characterized for their modulated basicity (pKa), lipophilicity (LogP), and metabolic stability compared to non-fluorinated counterparts.

Molecular Formula C7H13ClFN
Molecular Weight 165.63 g/mol
CAS No. 2098115-30-9
Cat. No. B1485107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride
CAS2098115-30-9
Molecular FormulaC7H13ClFN
Molecular Weight165.63 g/mol
Structural Identifiers
SMILESC=CCCC1(CNC1)F.Cl
InChIInChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H
InChIKeyAZDVIGIZBLYXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(But-3-en-1-yl)-3-fluoroazetidine Hydrochloride (CAS 2098115-30-9): A Dual-Functionalized Azetidine Building Block for MedChem and Synthetic Chemistry Procurement


3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride (CAS 2098115-30-9, molecular formula C₇H₁₃ClFN, molecular weight 165.63 g/mol) is a 3,3-disubstituted azetidine derivative featuring both a fluorine atom and a but-3-en-1-yl (homoallyl) substituent at the C3 position of the strained four-membered ring [1]. The compound belongs to the class of fluorinated saturated heterocyclic amines, which have been systematically characterized for their modulated basicity (pKa), lipophilicity (LogP), and metabolic stability compared to non-fluorinated counterparts [2]. It is supplied as the hydrochloride salt (typical purity ≥95%) to facilitate handling, aqueous solubility, and long-term storage [1].

Why 3-(But-3-en-1-yl)-3-fluoroazetidine Hydrochloride Cannot Be Replaced by Generic C3-Fluoro or C3-Alkyl Azetidine Analogs in Synthetic Workflows


The target compound integrates two orthogonal functional handles—a C3-fluorine atom and a C3-terminal alkene—within a single azetidine scaffold. Closely related comparators such as 3-fluoroazetidine hydrochloride (CAS 617718-46-4) or 3-fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7) possess only one C3 substituent type (fluoro or fluoro + saturated alkyl), lacking the terminal alkene required for downstream diversification via olefin cross-metathesis, thiol-ene click chemistry, or Heck-type couplings [1][2]. Conversely, the non-fluorinated analog 1-(but-3-en-1-yl)azetidine (CAS 69416-77-9) carries the alkene on the ring nitrogen rather than at C3, fundamentally altering both the nucleophilic character of the amine and the spatial trajectory of the alkenyl chain, which precludes direct substitution in structure-activity relationship (SAR) studies . Furthermore, the 3,3-difluoroazetidine analog, despite offering enhanced lipophilicity, has been shown to be a metabolic stability outlier with elevated intrinsic microsomal clearance, making the mono-fluoro C3-substituted scaffold the more reliable choice for lead optimization programs where metabolic stability must be preserved [2].

Quantitative Differentiation Evidence: 3-(But-3-en-1-yl)-3-fluoroazetidine Hydrochloride vs. Closest Structural Analogs


MW 165.63 g/mol and Orthogonal Alkene Handle: Molecular Weight and Synthetic Versatility Differentiation vs. 3-Fluoro-3-methylazetidine Hydrochloride

The target compound provides a terminal alkene (but-3-en-1-yl) at the C3 position alongside the fluorine atom, enabling orthogonal late-stage functionalization that is structurally impossible for the closest C3-alkyl analog, 3-fluoro-3-methylazetidine hydrochloride (CAS 1427379-42-7, MW 125.57 g/mol). The alkene moiety allows cross-metathesis, hydroboration, and thiol-ene click reactions without perturbing the fluorine-substituted azetidine core. The measured molecular weight difference is 40.06 g/mol (165.63 vs. 125.57), reflecting the replacement of a methyl group (–CH₃, 15.03 Da) with a but-3-en-1-yl chain (–C₄H₇, 55.10 Da) [1]. In DPP IV inhibitor SAR, 3-fluoroazetidine-based inhibitors achieve sub-1 μM potency while avoiding the chemical instability (internal cyclization) observed in 2-cyanoazetidine and 2-ketoazetidine subseries, establishing the 3-fluoroazetidine scaffold as the preferred warhead-free core [2].

Medicinal chemistry Building block procurement Synthetic methodology

Physicochemical Differentiation: C3-Monofluorination Modulates pKa by ~2.5 Units vs. Parent Azetidine While Preserving Metabolic Stability vs. 3,3-Difluoroazetidine

A systematic 2023 study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorination at the C3 position of azetidine decreases pKa by approximately 2.5 units for the first fluorine atom (and an additional ~2.1 units for the second), while LogP values are conformation-dependently modulated [1]. Intrinsic microsomal clearance (CLint) measurements confirmed high metabolic stability across all mono-fluorinated azetidine derivatives studied, with the single exception being the 3,3-difluoroazetidine derivative, which showed elevated clearance [1]. Thus, the 3-fluoro-3-alkyl substitution pattern represented by the target compound is predicted to retain the favorable metabolic stability of the mono-fluoro subclass, in contrast to the 3,3-difluoroazetidine hydrochloride (CAS 288315-03-7, MW 129.53 g/mol, mp 138–143°C) which carries a metabolic liability warning [1].

Physicochemical profiling Drug discovery Lead optimization

Salt Form Solubility Advantage: Hydrochloride Salt Enables Aqueous Processability vs. Free-Base Azetidine Analogs

The compound is supplied exclusively as the hydrochloride salt, which confers practical advantages in handling and dissolution. The hydrochloride form of the structurally related 3-fluoroazetidine (CAS 617718-46-4, free-base LogP = −0.36, salt LogP = 1.058) demonstrates that salt formation substantially modulates the apparent partition coefficient and enhances aqueous solubility . While the free-base 3-(but-3-en-1-yl)azetidine (CAS 69416-77-9, MW 111.18 g/mol) lacks the hydrochloride counterion advantage, the target compound's salt form is expected to provide improved dissolution in aqueous reaction media and biologic assay buffers . The target compound's computed topological polar surface area of 12 Ų, identical to the parent 3-fluoroazetidine scaffold, indicates that the added butenyl chain does not increase polarity in a manner that would compromise membrane permeability [1].

Formulation Salt selection Aqueous solubility

DPP IV Inhibitor Class Benchmarking: 3-Fluoroazetidine Scaffold Achieves Sub-1 μM Potency Without Warhead-Dependent Chemical Instability

In the comprehensive 2007 review of azetidine-based DPP IV inhibitors, Ferraris et al. established that the 3-fluoroazetidine subclass consistently achieves inhibitory potencies below 1 μM (IC₅₀), while critically lacking the propensity for internal cyclization and subsequent chemical inactivation observed in the 2-cyanoazetidine and 2-ketoazetidine subclasses [1]. This cyclization pathway, which converts active cyanoazetidines and ketoazetidines into inactive ketopiperazines and dihydroketopyrazines, represents a fundamental stability liability that is absent in the 3-fluoroazetidine scaffold [1]. Although the target compound itself has not been directly assayed in published DPP IV studies, its 3-fluoroazetidine core places it within this chemically stable, warhead-independent subclass—a meaningful differentiation from 2-cyanoazetidine-based building blocks such as (2S)-1-(2-cyanoazetidin-1-yl)-4-methylpentan-1-one derivatives that require careful handling to avoid cyclization-mediated degradation in aqueous assay media [1].

DPP IV inhibition Chemical stability Kinase inhibitor design

Optimal Research and Procurement Application Scenarios for 3-(But-3-en-1-yl)-3-fluoroazetidine Hydrochloride Based on Quantitative Evidence


Late-Stage Diversification of Fluorinated Pharmacophores via Olefin Cross-Metathesis or Thiol-Ene Click Chemistry

When a medicinal chemistry program requires a 3-fluoroazetidine scaffold that can be further elaborated after ring incorporation, the terminal alkene of the but-3-en-1-yl side chain enables olefin cross-metathesis with diverse coupling partners (aryl alkenes, acrylates, vinyl boronates) without modifying the fluorine-substituted azetidine core. This orthogonal reactivity is absent in the 3-fluoro-3-methylazetidine analog, making 3-(but-3-en-1-yl)-3-fluoroazetidine hydrochloride the rational procurement choice for fragment-based drug discovery campaigns that require late-stage C3 side-chain variation while preserving the mono-fluoro substitution shown to maintain high metabolic stability and avoid the metabolic liability of the 3,3-difluoro scaffold [1][2].

DPP IV / Serine Protease Inhibitor Lead Optimization Requiring Warhead-Free, Chemically Stable Scaffolds

For DPP IV or related serine protease targets where 2-cyanoazetidine-based inhibitors suffer from aqueous instability (intramolecular cyclization to inactive ketopiperazines), the 3-fluoroazetidine subclass—including the target compound—provides a structurally validated, chemically stable alternative that reliably achieves sub-micromolar potency without warhead-dependent degradation. The target compound's C3-but-3-en-1-yl side chain additionally permits exploration of extended binding pocket interactions, a dimension not addressable with the simpler 3-fluoroazetidine hydrochloride (CAS 617718-46-4) that lacks a C3-alkyl extension [3].

Building Block Procurement for CNS PET Tracer Development Utilizing 3-Fluoroazetidine as an [¹⁸F] Labeling Motif Surrogate

The 3-fluoroazetidine moiety has been successfully deployed as a [¹⁸F]-labeling site in PDE5 PET radioligand development, where compound 7 (IC₅₀ = 5.92 nM for PDE5A) incorporated a 3-fluoroazetidine group and was radiolabeled via aliphatic nucleophilic substitution [4]. The target compound, bearing the same 3-fluoroazetidine core with an additional alkenyl side chain, can serve as a cold reference standard or a synthetic intermediate in radiochemistry method development, particularly when the terminal alkene is leveraged for bioorthogonal conjugation to targeting vectors [4].

Synthesis of 3-Fluoroazetidine-Containing Macrocyclic Libraries via Ring-Closing Metathesis (RCM)

The combination of the strained azetidine ring (ring strain ~27.7 kcal/mol) and the terminal butenyl side chain makes this compound uniquely suited for ring-closing metathesis strategies to generate 3-fluoroazetidine-fused macrocycles or spirocyclic architectures. The non-alkenyl analogs (3-fluoroazetidine HCl, 3-fluoro-3-methylazetidine HCl, 3,3-difluoroazetidine HCl) lack this capability entirely, restricting their use to linear or non-cyclized product topologies [1].

Quote Request

Request a Quote for 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.